2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene
Description
2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a nitro group at position 1, chlorine atoms at positions 2 and 3, and a trifluoromethyl (-CF₃) group at position 4. This electron-deficient structure arises from the combination of strong electron-withdrawing substituents (nitro, chloro, and -CF₃), making it a reactive intermediate in synthetic chemistry. Notably, commercial availability of this compound has been discontinued .
Properties
IUPAC Name |
2,3-dichloro-1-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-5-3(7(10,11)12)1-2-4(6(5)9)13(14)15/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVXYWZWRSOUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene typically involves the nitration of 2,3-dichloro-4-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
C7H3Cl2F3+HNO3→C7H2Cl2F3NO2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Electrophilic Substitution: Halogenating agents like bromine or sulfonating agents like sulfur trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with nucleophiles.
Reduction: Formation of 2,3-dichloro-4-(trifluoromethyl)aniline.
Electrophilic Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene depends on its chemical structure and the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing nitro and trifluoromethyl groups activate the benzene ring towards nucleophilic attack. In reduction reactions, the nitro group is reduced to an amino group, altering the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene with key analogs identified in the evidence:
Reactivity and Electronic Effects
- Electron-Withdrawing Group (EWG) Synergy: The target compound’s nitro (NO₂) and trifluoromethyl (-CF₃) groups create a highly electron-deficient aromatic ring, favoring electrophilic substitution at specific positions. Comparatively, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene () replaces one chlorine with fluorine, slightly reducing steric hindrance and improving derivatization efficiency in polyamine analysis .
- Positional Effects: The nitro group at position 1 in the target compound contrasts with analogs like nitrofluorfen, where nitro is part of a phenoxy substituent. This difference drastically alters reactivity; nitrofluorfen acts as a herbicide by inhibiting protoporphyrinogen oxidase, while the target compound lacks phenoxy groups necessary for this mode of action .
Physical and Environmental Properties
Commercial and Regulatory Status
Biological Activity
2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene (CAS No. 1803801-74-2) is a chlorinated aromatic compound with notable biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 260.00 g/mol. Its structure includes two chlorine atoms, one nitro group, and a trifluoromethyl group attached to a benzene ring. This unique combination enhances its chemical reactivity and potential applications in various fields, particularly in agrochemicals and pharmaceuticals.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may also possess such effects.
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group is linked to increased potency in inhibiting certain enzymes, which can be beneficial in drug design .
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against various cell lines, warranting further investigation into its safety and efficacy .
Synthesis Methods
Several synthetic routes exist for producing this compound:
| Method | Description |
|---|---|
| Nitration | Nitration of 2,3-dichlorotrifluoromethylbenzene using nitric acid. |
| Chlorination | Chlorination of nitro derivatives to introduce additional chlorine atoms. |
| Fluorination | Use of trifluoromethylating agents to incorporate the trifluoromethyl group. |
Each method varies in yield, purity, and environmental impact .
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that related compounds exhibited significant antimicrobial activity against various bacterial strains, indicating that this compound may have similar effects.
- Enzyme Inhibition : Research on fluorinated compounds shows that the trifluoromethyl group can enhance enzyme inhibition potency. For instance, compounds with this group have been found to inhibit reverse transcriptase activity effectively .
- Cytotoxicity Testing : In vitro studies have revealed cytotoxic effects on human cancer cell lines, suggesting potential applications in cancer therapy; however, further studies are required to assess selectivity and safety .
Potential Applications
Given its biological activity, this compound has potential applications in:
- Agrochemicals : As a pesticide or herbicide due to its antimicrobial properties.
- Pharmaceuticals : In drug development targeting specific enzymatic pathways or cancer cell lines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sequential nitration and halogenation of a trifluoromethylbenzene precursor. For example, nitration at the 1-position is typically performed using mixed nitric-sulfuric acid under controlled temperatures (0–5°C), followed by chlorination at positions 2 and 3 using Cl2 or SO2Cl2 in the presence of FeCl3 as a catalyst. Yields depend on stoichiometry, solvent polarity (e.g., dichloromethane vs. chloroform), and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : <sup>19</sup>F NMR identifies the trifluoromethyl group (δ ≈ -60 ppm), while <sup>1</sup>H NMR resolves aromatic protons (δ 7.5–8.5 ppm). <sup>13</sup>C NMR confirms substituent positions via coupling patterns .
- Mass Spectrometry : Electron ionization (EI-MS) detects the molecular ion peak [M]<sup>+</sup> at m/z 275 (C7H2Cl2F3NO2), with fragmentation patterns indicating loss of NO2 or Cl groups .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in amber glass vials under inert gas (N2 or Ar) at -20°C to prevent photodegradation of the nitro group and hydrolysis of the trifluoromethyl moiety. Avoid contact with moisture or reducing agents .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nitration and chlorination in this compound?
- Methodological Answer : The trifluoromethyl group (-CF3) acts as a strong electron-withdrawing meta-director, favoring nitration at the 1-position. Subsequent chlorination at positions 2 and 3 is influenced by steric hindrance and the electron-deficient aromatic ring, which enhances electrophilic substitution. Computational studies (e.g., DFT) can model charge distribution and transition states to predict regioselectivity .
Q. How do structural modifications (e.g., replacing -NO2 with -NH2) impact electronic properties and reactivity?
- Methodological Answer : Reducing the nitro group to an amine (-NH2) using H2/Pd-C or Sn/HCl alters the electron density, making the ring more nucleophilic. This modification increases susceptibility to electrophilic attack at the 4-position, as shown by Hammett substituent constants (σm for -CF3 = +0.43; σp for -NH2 = -0.66). UV-Vis spectroscopy and cyclic voltammetry quantify these electronic shifts .
Q. What strategies resolve discrepancies in reported reaction yields for derivatives of this compound?
- Methodological Answer : Yield inconsistencies often arise from trace moisture, incomplete purification, or competing side reactions (e.g., over-chlorination). Use anhydrous solvents, monitor reactions via TLC/HPLC, and optimize column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure products .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., pesticidal enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model binding affinities to acetylcholinesterase or cytochrome P450 enzymes. The nitro group’s electron-withdrawing nature and -CF3’s hydrophobicity are critical for ligand-receptor interactions. Validate predictions with in vitro enzyme inhibition assays .
Q. What analytical methods distinguish positional isomers (e.g., 2,3-dichloro vs. 2,4-dichloro derivatives)?
- Methodological Answer : X-ray crystallography provides definitive structural evidence. Alternatively, <sup>1</sup>H-<sup>13</sup>C HSQC NMR differentiates isomers via coupling patterns: ortho-dichloro substituents show distinct splitting compared to para configurations. GC-MS retention times and IR C-Cl stretching bands (540–580 cm<sup>-1</sup>) also aid differentiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
